molecular formula C14H15Cl2N3OS2 B3862971 N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide

N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide

Cat. No. B3862971
M. Wt: 376.3 g/mol
InChI Key: VHXJDOGNJYMPPB-UHFFFAOYSA-N
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Description

The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through the reaction of an appropriate 1,3-diketone or 1,3-ketoester with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure would likely show the thiadiazole ring attached to a 2,4-dichlorophenyl group and a tert-butyl group through a sulfur atom .


Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the other functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Thiadiazoles are generally stable compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many thiadiazoles act by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific structure and properties of the compound. Proper safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

N-tert-butyl-2-[[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS2/c1-14(2,3)17-11(20)7-21-13-19-18-12(22-13)9-5-4-8(15)6-10(9)16/h4-6H,7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXJDOGNJYMPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
Reactant of Route 6
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N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide

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